![molecular formula C17H15FN2O3S2 B2477661 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941877-98-1](/img/structure/B2477661.png)

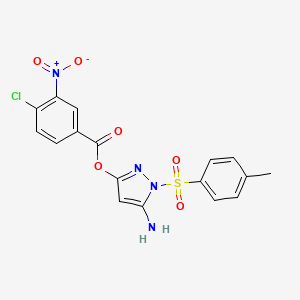

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising pharmacological properties.

Aplicaciones Científicas De Investigación

Spectroscopic and Theoretical Investigations

- Dual Fluorescence Effects: Research by Budziak et al. (2019) on analogues from the 1,3,4-thiadiazole group, which share structural similarities with N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, indicates potential applications in fluorescence spectroscopy. These compounds exhibit dual fluorescence effects, potentially useful for biological and molecular medicine applications as fluorescence probes (Budziak et al., 2019).

Biological and Antimicrobial Activities

- Biological Activity in 1,3,4-thiadiazole Derivatives: Another study by Budziak et al. (2019) on similar 1,3,4-thiadiazole derivatives revealed that certain structural modifications can induce significant biological activities, suggesting potential pharmacological applications for compounds like this compound (Budziak et al., 2019).

Antitumor Applications

- Synthesis and Properties of Fluorinated Benzothiazoles: Research by Hutchinson et al. (2001) discusses the synthesis of fluorinated benzothiazoles, which are structurally related to this compound. These compounds exhibited potent cytotoxic effects in vitro, suggesting potential use in cancer therapeutics (Hutchinson et al., 2001).

Enantioselective Synthesis

- Enantioselective α-Fluorination: The study by Li et al. (2014) describes the enantioselective α-fluorination of aliphatic aldehydes, a process relevant to the synthesis of fluorinated compounds like this compound. This research could inform methods for synthesizing enantiomerically pure versions of such compounds (Li et al., 2014).

Antibacterial Properties

- Sulfone Derivatives with Antibacterial Activity: Shi et al. (2015) investigated sulfone derivatives containing 1,3,4-oxadiazole moieties, which have shown good antibacterial activities. This suggests that similar sulfone compounds, like this compound, might also exhibit antibacterial properties (Shi et al., 2015).

Fluorescent Probes

- Fluorophores in Molecular Imaging: The study by Wang et al. (2012) on the development of reaction-based fluorescent probes demonstrates the importance of fluorinated compounds in creating sensitive and selective detection techniques. This indicates potential applications for this compound in the field of molecular imaging (Wang et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide” are acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions.

Mode of Action

The compound interacts with its targets (ACHE and BCHE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance the transmission of nerve signals.

Result of Action

The inhibition of ACHE and BCHE by the compound leads to increased acetylcholine levels, enhancing nerve signal transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and organs involved. For instance, in the nervous system, it could enhance cognitive function, while in the muscular system, it could improve muscle contraction.

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNKHEQPNNKUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)

![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)

![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)

![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)